molecular formula C20H16N4O4S2 B280793 4-ethoxy-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide

4-ethoxy-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No.: B280793
M. Wt: 440.5 g/mol
InChI Key: LUJFFLJVSMRJEU-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide, commonly known as EOTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

EOTB exerts its antitumor effects by targeting specific cellular pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of various enzymes and proteins, including topoisomerase II and NF-κB, which play crucial roles in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
EOTB has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory effects and can inhibit the growth of microbial infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EOTB in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, its limitations include its relatively low solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on EOTB, including the development of new formulations and delivery methods to overcome its limitations. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas, such as infectious disease and immunology.

Synthesis Methods

EOTB can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzenesulfonyl chloride with 4-amino-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenone in the presence of a base. The resulting compound is then further reacted with 4-nitrobenzenesulfonyl chloride to obtain EOTB.

Scientific Research Applications

EOTB has shown promising results in various scientific research applications, including the treatment of cancer, inflammation, and microbial infections. Its potential as an antitumor agent has been studied extensively, with research indicating that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Properties

Molecular Formula

C20H16N4O4S2

Molecular Weight

440.5 g/mol

IUPAC Name

(NZ)-4-ethoxy-N-[4-oxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C20H16N4O4S2/c1-2-28-13-7-9-14(10-8-13)30(26,27)24-17-11-18(29-20-21-12-22-23-20)19(25)16-6-4-3-5-15(16)17/h3-12H,2H2,1H3,(H,21,22,23)/b24-17-

InChI Key

LUJFFLJVSMRJEU-ULJHMMPZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SC4=NC=NN4

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC=NN4

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC=NN4

Origin of Product

United States

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